1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-ISOPROPYL-1-[4-(4-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that features a piperazine moiety, a pyrido[1,2-a][1,3]benzimidazole core, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISOPROPYL-1-[4-(4-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multiple steps, including the formation of the piperazine ring, the construction of the pyrido[1,2-a][1,3]benzimidazole core, and the introduction of the cyanide group. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Intermolecular cycloaddition of alkynes bearing amino groups: This approach is used to construct the pyrido[1,2-a][1,3]benzimidazole core.
Introduction of the cyanide group:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-ISOPROPYL-1-[4-(4-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyanide group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines.
Scientific Research Applications
3-ISOPROPYL-1-[4-(4-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural properties and biological activity.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ISOPROPYL-1-[4-(4-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like trimetazidine and ranolazine share the piperazine moiety and have similar biological activities.
Indole Derivatives: Compounds such as indinavir and sitagliptin contain indole or related structures and are used in medicinal chemistry.
Uniqueness
3-ISOPROPYL-1-[4-(4-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its combination of a piperazine ring, a pyrido[1,2-a][1,3]benzimidazole core, and a cyanide group.
Properties
Molecular Formula |
C26H27N5 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-[4-(4-methylphenyl)piperazin-1-yl]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C26H27N5/c1-18(2)21-16-25(30-14-12-29(13-15-30)20-10-8-19(3)9-11-20)31-24-7-5-4-6-23(24)28-26(31)22(21)17-27/h4-11,16,18H,12-15H2,1-3H3 |
InChI Key |
RWVLWCCBISGOCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C(C)C |
Origin of Product |
United States |
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